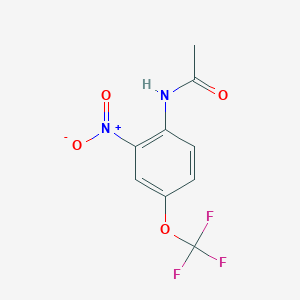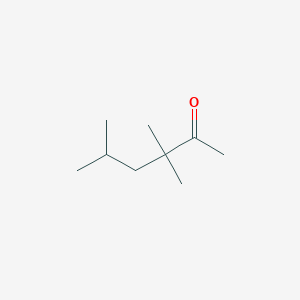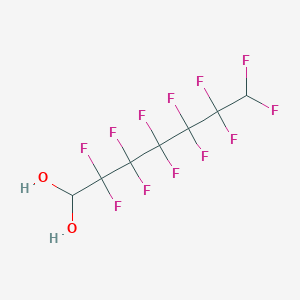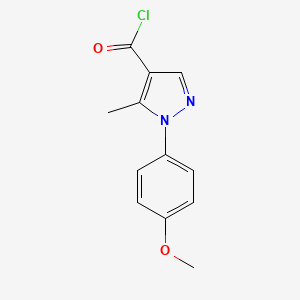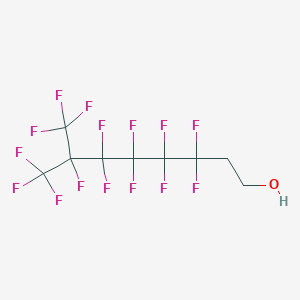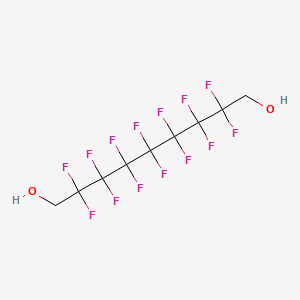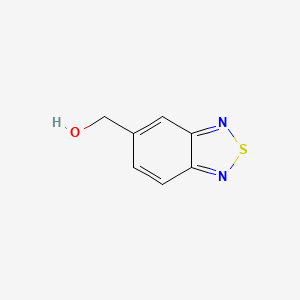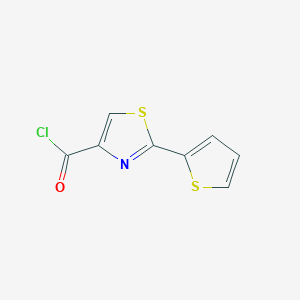![molecular formula C13H14BrNO2 B1351095 6-Bromospiro[chroman-2,4'-piperidin]-4-one CAS No. 690632-08-7](/img/structure/B1351095.png)
6-Bromospiro[chroman-2,4'-piperidin]-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromospiro[chroman-2,4’-piperidin]-4-one is a heterocyclic compound characterized by a spiro linkage between a chroman and a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromospiro[chroman-2,4’-piperidin]-4-one typically involves the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through the cyclization of appropriate phenolic precursors with aldehydes or ketones under acidic conditions.
Introduction of the Bromine Atom: Bromination of the chroman ring is achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or acetic acid.
Spirocyclization: The final step involves the formation of the spiro linkage with the piperidine ring. This can be accomplished through a nucleophilic substitution reaction where the brominated chroman reacts with a piperidine derivative under basic conditions.
Industrial Production Methods
Industrial production methods for 6-Bromospiro[chroman-2,4’-piperidin]-4-one may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromospiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:
Oxidation: The chroman ring can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group in the piperidinone ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced piperidinone derivatives.
Substitution: Substituted chroman derivatives with various functional groups.
Applications De Recherche Scientifique
6-Bromospiro[chroman-2,4’-piperidin]-4-one has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents targeting neurological disorders, cancer, and infectious diseases.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Bromospiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the spiro linkage play crucial roles in its binding affinity and specificity. The compound may act as an inhibitor or modulator of certain biochemical pathways, depending on its structural modifications and the nature of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Bromospiro[indoline-3,4’-piperidin]-2-one: This compound shares a similar spiro linkage but differs in the heterocyclic components.
6-Bromospiro[chromane-2,4’-piperidine] hydrochloride: Similar in structure but with a different functional group arrangement.
Uniqueness
6-Bromospiro[chroman-2,4’-piperidin]-4-one is unique due to its specific combination of a chroman and a piperidine ring, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
6-bromospiro[3H-chromene-2,4'-piperidine]-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2/c14-9-1-2-12-10(7-9)11(16)8-13(17-12)3-5-15-6-4-13/h1-2,7,15H,3-6,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOKNOIQHUEHNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=O)C3=C(O2)C=CC(=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383404 |
Source


|
| Record name | 6-Bromospiro[chroman-2,4'-piperidin]-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690632-08-7 |
Source


|
| Record name | 6-Bromospiro[chroman-2,4'-piperidin]-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
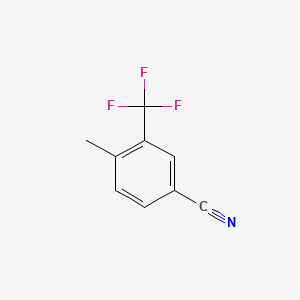

![1-[2-Nitro-4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1351020.png)
